1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] is a synthetic compound that belongs to the class of spiroindoline derivatives. These compounds are characterized by their unique spirocyclic structure, which imparts significant biological and pharmacological properties. The presence of a fluorine atom in the molecule enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The spirocyclic structure is then introduced through a series of cyclization reactions. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Cyclization: The spirocyclic structure allows for further cyclization reactions, forming complex polycyclic compounds
Wissenschaftliche Forschungsanwendungen
1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antiviral properties. It is used in the study of cellular pathways and molecular interactions.
Medicine: Due to its pharmacological properties, the compound is investigated for potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. Pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1’-Benzyl-4-fluorospiro[indoline-3,4’-piperidine] can be compared with other spiroindoline derivatives, such as:
1’-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[indoline-3,4’-piperidine]: This compound has a similar structure but differs in the oxidation state of the indoline ring.
Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate: This derivative contains a carboxylate group, which alters its chemical properties and biological activity.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: This compound features a different spirocyclic system, leading to distinct pharmacological profiles .
Eigenschaften
Molekularformel |
C19H21FN2 |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1'-benzyl-4-fluorospiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C19H21FN2/c20-16-7-4-8-17-18(16)19(14-21-17)9-11-22(12-10-19)13-15-5-2-1-3-6-15/h1-8,21H,9-14H2 |
InChI-Schlüssel |
TWJYBFUNJQOTGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CNC3=C2C(=CC=C3)F)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.